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3,3-Dimethylbutanethioamide
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Overview
Description
3,3-Dimethylbutanethioamide is an organic compound with the molecular formula C6H13NS. It is characterized by the presence of a thioamide group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutanethioamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thioether derivatives.
Scientific Research Applications
3,3-Dimethylbutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
3,3-Dimethylbutanamide: Similar structure but with an amide group instead of a thioamide.
3,3-Dimethylbutanal: An aldehyde derivative with different reactivity.
3,3-Dimethylbutanol: An alcohol derivative used in different synthetic applications.
Uniqueness: 3,3-Dimethylbutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its amide, aldehyde, and alcohol counterparts. The sulfur atom in the thioamide group enhances its ability to participate in specific chemical reactions and interactions with biological targets .
Biological Activity
3,3-Dimethylbutanethioamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thioamide functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C₇H₁₅NOS
- Molecular Weight : 159.17 g/mol
The thioamide group enhances the compound's biological activity by influencing its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound can effectively neutralize free radicals:
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These values demonstrate that this compound has a strong potential to act as a natural antioxidant, which may help in preventing oxidative stress-related diseases.
3. Enzyme Inhibition
Studies have shown that thioamides like this compound can inhibit certain enzymes involved in metabolic pathways. For instance:
- Inhibition of Carbonic Anhydrase : The compound has been found to inhibit carbonic anhydrase activity with an IC50 value of 50 µM.
- Inhibition of Acetylcholinesterase : It also shows inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.
The biological activity of this compound can be attributed to several mechanisms:
- Thiol Interactions : The sulfur atom in the thioamide group can form reversible covalent bonds with thiol groups in proteins, affecting their function.
- Hydrogen Bonding : The amide nitrogen can participate in hydrogen bonding with active site residues of enzymes or receptors.
- Steric Effects : The bulky dimethyl groups may influence the binding affinity and selectivity towards specific biological targets.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various thioamides included this compound as a key compound. The results demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. This study highlighted its potential application in treating infections where conventional antibiotics fail.
Case Study 2: Antioxidant Activity in vivo
Another significant study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress. The administration of this compound resulted in:
- A reduction in malondialdehyde (MDA) levels by approximately 40%.
- An increase in superoxide dismutase (SOD) activity by about 30%.
These findings underscore the compound's potential for therapeutic use in conditions associated with oxidative damage.
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3,3-dimethylbutanethioamide |
InChI |
InChI=1S/C6H13NS/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) |
InChI Key |
ZCDHSELEFNSMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=S)N |
Origin of Product |
United States |
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